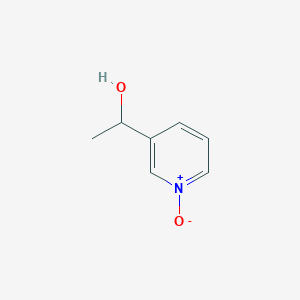
1-(1-Oxidopyridin-1-ium-3-yl)ethanol
説明
1-(1-Oxidopyridin-1-ium-3-yl)ethanol is a chemical compound with the molecular formula C7H9NO2. It is an aromatic primary alcohol and a member of the class of pyridines. This compound is known for its role as a key moiety in many bio-active and industrially important compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Oxidopyridin-1-ium-3-yl)ethanol can be achieved through various methods. One common approach involves the aerobic photo-oxidation of 3-Pyridinemethanol in the presence of a catalytic amount of hydrobromic acid . This reaction forms nicotinic acid as a major product.
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of palladized charcoal as a catalyst. The process includes suspending catalyst-grade charcoal in water, adding aqueous palladous chloride, and then reducing the chloride to metal using hydrogen. The resulting palladized charcoal catalyst is then used to convert 3-cyano-pyridine to this compound through hydrogenation in the presence of hydrochloric acid .
化学反応の分析
Types of Reactions
1-(1-Oxidopyridin-1-ium-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nicotinic acid.
Reduction: It can be reduced to form different derivatives.
Substitution: It can undergo substitution reactions to form various substituted pyridines.
Common Reagents and Conditions
Oxidation: Hydrobromic acid is commonly used as a catalyst for aerobic photo-oxidation.
Reduction: Palladized charcoal is used as a catalyst for hydrogenation reactions.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products
Nicotinic acid: Formed through aerobic photo-oxidation.
Various derivatives: Formed through reduction and substitution reactions.
科学的研究の応用
1-(1-Oxidopyridin-1-ium-3-yl)ethanol has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 1-(1-Oxidopyridin-1-ium-3-yl)ethanol involves its interaction with molecular targets and pathways. As a vasodilator agent, it likely acts on vascular smooth muscle cells to induce relaxation and dilation of blood vessels. As an antilipemic drug, it may influence lipid metabolism pathways to reduce lipid levels in the blood .
類似化合物との比較
Similar Compounds
- 2-Pyridinemethanol
- 4-Pyridinemethanol
- 2-Pyridineethanol
- 4-Pyridinepropanol
- 3-Pyridinepropanol
Uniqueness
1-(1-Oxidopyridin-1-ium-3-yl)ethanol is unique due to its specific molecular structure and its ability to undergo a variety of chemical reactions, making it a versatile compound in both research and industrial applications .
特性
IUPAC Name |
1-(1-oxidopyridin-1-ium-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-6(9)7-3-2-4-8(10)5-7/h2-6,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEWBKVKOXHXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C[N+](=CC=C1)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4319-52-2 | |
| Record name | 3-Pyridinemethanol, α-methyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4319-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Pyridyl-N-oxide)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004319522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC152125 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152125 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(1-Hydroxyethyl)pyridine-N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184361.png)
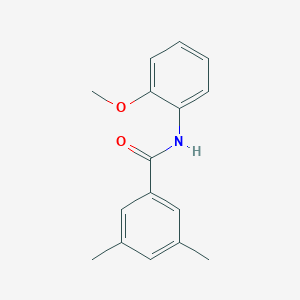
![3-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184364.png)
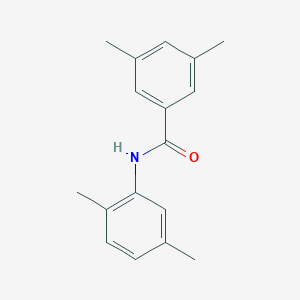
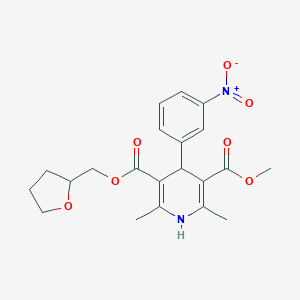
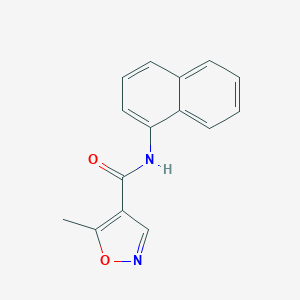

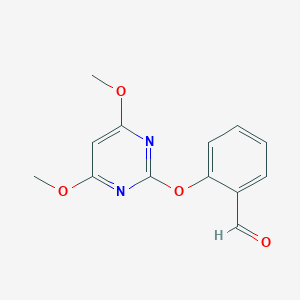


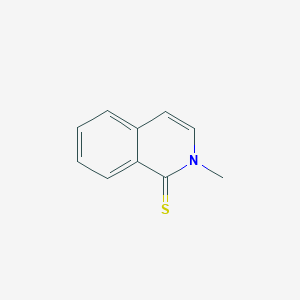

![2,2-dimethyl-3H-benzo[h]chromen-4-one](/img/structure/B184381.png)
